Carbobenzoxy-valinyl-phenylalaninal
Overview
Description
Carbobenzoxy-valinyl-phenylalaninal has been identified as a potent inhibitor of Aβ production, which is significant in the context of Alzheimer's disease research. Its inhibitory properties were initially observed in CHO cells transfected with βAPP695, leading to further studies to probe the amino acid sequence specificity of the protease(s) responsible for Aβ peptide production (Higaki et al., 1999).
Synthesis Analysis
The synthesis of carbobenzoxy-valinyl-phenylalaninal involves combinatorial chemistry techniques, where a large number of dipeptide aldehydes were synthesized and evaluated for their inhibitory properties. This approach allowed for the rapid identification and optimization of potent inhibitors, leading to the discovery of compounds with enhanced potencies relative to the original molecule (Higaki et al., 1999).
Molecular Structure Analysis
While specific studies detailing the molecular structure analysis of carbobenzoxy-valinyl-phenylalaninal were not found, the general approach involves using spectroscopic methods such as NMR and X-ray crystallography to elucidate the molecule's structure, particularly focusing on the spatial arrangement of its functional groups and overall 3D conformation.
Chemical Reactions and Properties
Carbobenzoxy-valinyl-phenylalaninal's chemical properties, including its reactivity with various enzymes and potential for participating in chemical reactions, are informed by its inhibitory activity. Its effectiveness as a protease inhibitor suggests specific interactions with enzyme active sites, likely through the formation of reversible covalent bonds with the protease(s) responsible for Aβ peptide production (Higaki et al., 1999).
Scientific Research Applications
Field
This application falls under the field of Neuroscience .
Application
Carbobenzoxy-valinyl-phenylalaninal is used as a calpain inhibitor in the study of neurodegenerative diseases such as Machado-Joseph disease and spinocerebellar ataxia type 17 .
Method
In these studies, cells were pretreated with 10 µM of the calpain inhibitor Carbobenzoxy-valinyl-phenylalaninal for 1 hour before treatments .
Results
The studies found that calpain-derived fragmentation of ataxin-3 occurred in patient-derived cell lines and post-mortem brain tissue . In the case of spinocerebellar ataxia type 17, pharmacological or genetic calpain inhibition reduced TBP cleavage and aggregation, consequently improving cell viability .
Platelet Function
Field
This application falls under the field of Hematology .
Application
Carbobenzoxy-valinyl-phenylalaninal is used as a calpain inhibitor in the study of platelet function .
Method
The specific methods of application or experimental procedures were not detailed in the source .
Results
The study indicated that calpain plays a key role in collagen, thrombin, and A23187-induced GPIb α shedding .
Spinocerebellar Ataxia Type 17
Field
This application falls under the field of Neuroscience .
Application
Carbobenzoxy-valinyl-phenylalaninal is used as a calpain inhibitor in the study of spinocerebellar ataxia type 17 (SCA17), a neurodegenerative disease caused by a polyglutamine-encoding trinucleotide repeat expansion in the gene of transcription factor TATA box-binding protein (TBP) .
Method
In these studies, cells were pretreated with 25 µM of the calpain inhibitor Carbobenzoxy-valinyl-phenylalaninal for 1 hour before ionomycin treatments .
Results
The studies found that calpain overactivation leads to excessive fragmentation and depletion of neuronal proteins in vivo. Pharmacological or genetic calpain inhibition reduced TBP cleavage and aggregation, consequently improving cell viability .
Machado-Joseph Disease
Field
This application falls under the field of Neuroscience .
Application
Carbobenzoxy-valinyl-phenylalaninal is used as a calpain inhibitor in the study of Machado-Joseph disease, a neurodegenerative disease .
Method
The specific methods of application or experimental procedures were not detailed in the source .
Results
The study found that calpain-derived fragmentation of ataxin-3 occurred in patient-derived cell lines and post-mortem brain tissue . The data elucidate the important role of ataxin-3 proteolysis in the pathogenesis of Machado-Joseph disease .
properties
IUPAC Name |
benzyl N-[(2S)-3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19?,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBKFLTYGSREKK-ANYOKISRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[(2s)-3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate | |
CAS RN |
88191-84-8 | |
Record name | Phenylmethyl N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88191-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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